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molecular formula C17H14O5 B1655241 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 33513-36-9

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B1655241
M. Wt: 298.29 g/mol
InChI Key: MEDOAKSPIIOKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07009062B2

Procedure details

Dry, pulverulent lithium hydroxide (18 mmol, 3.6 equivalents) is added in one portion to a well-stirred solution of 2,4-dihydroxyacetophenone (5 mmol) in dry THF (5 ml) under an argon atmosphere at −78° C. The reaction mixture is stirred at −78° C. for one hour and subsequently at about 0° C. for two hours. After the mixture has been re-cooled to −78° C., a solution of 3,4-dimethoxybenzoyl chloride (5.9 mmol) in THF (10 ml) is added in one portion. The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material has disappeared. The reaction mixture is emptied into a mixture of ice (150 g) and concentrated HCl (5 ml) and extracted with chloroform (3×50 ml). The solvents are removed from the dried extracts, and the residue is dried under reduced pressure for 24 hours. Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue, and the mixture is heated at 95–100° C. for from 30 minutes to one hour under an argon atmosphere. Approximately one third of the acetic acid is stripped off, and the residue is emptied into water. The precipitated product is filtered, washed and dried and recrystallised in methanol, giving 3′,4′-dimethoxy-7-hydroxyflavone. 1H NMR (250 MHz, DMSO-d6): δ=3.85 (d, 6 H), 6.85–8.00 (m, 7 H), 10.72 (s, 1 H); 13C NMR (250 MHz, DMSO-d6): δ=56.08 (s), 56.22 (s), 102.95 (s), 105.82 (s), 109.76 (s), 112.11 (s), 115.19 (s), 116.51 (s), 119.38 (s), 123.97 (s), 126.80 (s), 149.40 (s), 152.10 (s), 157.79 (s), 162.41 (s), 162.94 (s), 176.70 (s); EI-MS (70 eV) m/e (rel. abund.)=298; UV (2-propanol): λ=236 nm, 332 nm.
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:13])=[CH:10][C:11]=1[OH:12])=[O:5].[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[C:19](Cl)=O.Cl>C1COCC1>[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[C:19]1[O:12][C:11]2[C:6]([C:4](=[O:5])[CH:3]=1)=[CH:7][CH:8]=[C:9]([OH:13])[CH:10]=2 |f:0.1|

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mmol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.9 mmol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −78° C. for one hour and subsequently at about 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has been re-cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The solvents are removed from the dried extracts
CUSTOM
Type
CUSTOM
Details
the residue is dried under reduced pressure for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 95–100° C. for from 30 minutes to one hour under an argon atmosphere
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised in methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=2OC3=CC(=CC=C3C(C2)=O)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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